molecular formula C20H16ClNO3S B6045244 ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6045244
M. Wt: 385.9 g/mol
InChI Key: MTNDKQFZJVXTJG-SAIIIAOYSA-N
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Description

Ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-5-(3-dimethylaminoacryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate
  • Ethyl 5-(3-chlorobenzylidene)-2-(phenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5E)-5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of both benzylidene and chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (5E)-5-benzylidene-2-(3-chlorophenyl)imino-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-18(23)16(11-13-7-4-3-5-8-13)26-19(17)22-15-10-6-9-14(21)12-15/h3-12,23H,2H2,1H3/b16-11+,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDKQFZJVXTJG-SAIIIAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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